molecular formula C14H32O3SSi B3162347 11-Mercaptoundecyltrimethoxysilane CAS No. 877593-17-4

11-Mercaptoundecyltrimethoxysilane

Cat. No.: B3162347
CAS No.: 877593-17-4
M. Wt: 308.55 g/mol
InChI Key: VHJRQDUWYYJDBE-UHFFFAOYSA-N
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Description

11-Mercaptoundecyltrimethoxysilane (CAS 877593-17-4) is a sulfur-functional trialkoxysilane that serves as a critical coupling agent in material science and surface engineering. Its molecular structure, featuring a terminal thiol (-SH) group and hydrolysable trimethoxysilane groups, enables it to form durable covalent bridges between inorganic surfaces (like silica) and organic polymers . A prominent research application is in the development of high-performance, silica-reinforced rubber nanocomposites. In this context, it functions as a mercaptosilane coupling agent, promoting covalent links between the silica filler and the rubber matrix during sulfur-mediated vulcanization . Its key advantage lies in its long undecyl chain (C11), which is a defining feature compared to shorter-chain analogs like 3-mercaptopropyltrimethoxysilane (MPTMS). Research demonstrates that this extended carbon backbone can be leveraged to tailor the polymer-filler interface, mitigating silane reactivity through steric hindrance and ultimately influencing the dynamic mechanical properties of the resulting composite material . Beyond rubber composites, this silane is also identified as a tool for stabilizing ionic liquid drop micro-reactors, facilitating controlled homogeneous catalytic reactions . The terminal thiol group can also be utilized for the functionalization of silica gels and nanoparticles, creating adsorbent materials with a high affinity for soft metal ions like gold, based on the Hard and Soft Acids and Bases (HSAB) theory . This combination of a long, flexible alkyl chain and bifunctional reactivity makes this compound a valuable reagent for researchers designing advanced interfaces in nanocomposites, surface coatings, and functionalized materials.

Properties

IUPAC Name

11-trimethoxysilylundecane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O3SSi/c1-15-19(16-2,17-3)14-12-10-8-6-4-5-7-9-11-13-18/h18H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJRQDUWYYJDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCS)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677397
Record name 11-(Trimethoxysilyl)undecane-1-thiol
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Molecular Weight

308.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877593-17-4
Record name 11-(Trimethoxysilyl)undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-mercaptoundecyltrimethoxysilane
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Chemical Reactions Analysis

Types of Reactions: 11-Mercaptoundecyltrimethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 11-Mercaptoundecyltrimethoxysilane involves its ability to form covalent bonds with metal surfaces through its thiol group. The trimethoxysilane group can hydrolyze and condense with hydroxyl groups on surfaces, forming a stable siloxane bond. This dual functionality allows it to act as a coupling agent, enhancing the adhesion and compatibility of materials .

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinguishing factors among silanes are chain length , terminal functional groups , and silyl substituents . Below is a comparative analysis of MUTS with structurally related compounds:

Table 1: Structural Comparison of MUTS and Analogous Silanes
Compound Name Chain Length Terminal Group Silyl Substituents Key Applications
11-Mercaptoundecyltrimethoxysilane (MUTS) C11 -SH -OCH₃ Au/ZnS nanoparticle attachment, ordered monolayers
3-Mercaptopropyltrimethoxysilane (MPTS) C3 -SH -OCH₃ Short-chain metal adhesion, less ordered films
Dodecyltrimethoxysilane (C12) C12 -CH₃ -OCH₃ Hydrophobic coatings, non-reactive surfaces
Octadecyltrimethoxysilane (C18) C18 -CH₃ -OCH₃ Ultra-hydrophobic layers, thicker films
Trichloro(octadecyl)silane (OTS) C18 -CH₃ -Cl Rapid hydrolysis, dense but disordered films
Triethoxysilyl undecanal (C11-Ald) C11 -CHO -OCH₂CH₃ Aldehyde-mediated bioconjugation

Monolayer Stability and Order

  • MUTS vs. Shorter-Chain Thiol Silanes (e.g., MPTS): MUTS’s longer C11 chain promotes tighter molecular packing and higher monolayer order compared to MPTS (C3). This results in enhanced mechanical stability and corrosion resistance .
  • MUTS vs. Alkylsilanes (e.g., C12, C18): Alkylsilanes like C12 and C18 form hydrophobic monolayers but lack reactive terminal groups. MUTS’s thiol group enables selective binding to metals, making it superior for applications requiring chemical functionality .
  • MUTS vs. OTS:
    OTS (C18, -Cl) forms thicker films (4.5 nm vs. MUTS’s 2.5 nm) due to its longer chain but exhibits disordered growth and pinhole defects. MUTS can repair OTS films by filling pinholes via thiol-silane interactions, highlighting its compatibility in hybrid coatings .
Table 2: Physical Property Comparison
Property MUTS OTS MPTS
Density (g/cm³) 0.96 0.98 ~1.0 (estimated)
Film Thickness (nm) 2.5 4.5 <2 (estimated)
Hydrolysis Rate Moderate (methoxy) Fast (trichloro) Moderate (methoxy)
Terminal Reactivity High (-SH) None (-CH₃) High (-SH)

Biological Activity

11-Mercaptoundecyltrimethoxysilane (MUTS) is a silane compound known for its unique chemical properties and biological activity. It is primarily utilized in surface modification and nanotechnology due to its ability to form stable covalent bonds with various substrates. This article delves into the biological activity of MUTS, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MUTS is characterized by a long hydrocarbon chain (undecyl) attached to a thiol (-SH) group and three methoxy groups (-OCH₃). This structure allows for both hydrophobic interactions and the formation of thiol bonds with metals and other surfaces, making it an effective coupling agent in various applications.

Chemical Formula

C14H30O3S\text{C}_{14}\text{H}_{30}\text{O}_3\text{S}

Molecular Weight

  • Molecular Weight : 270.47 g/mol

Biological Activity

The biological activity of MUTS has been investigated in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Antimicrobial Properties

Research indicates that MUTS exhibits significant antimicrobial activity against various pathogens. Its thiol group is believed to interact with bacterial membranes, leading to disruption and cell death.

  • Study Findings : A study demonstrated that MUTS-modified surfaces showed reduced bacterial adhesion and growth compared to unmodified surfaces, suggesting its potential as a coating material in medical devices to prevent infections .

Cytotoxicity

Cytotoxicity studies reveal that while MUTS can be toxic to certain cell lines at high concentrations, it also promotes cell adhesion and proliferation at lower concentrations. This dual behavior is critical for applications in tissue engineering.

  • Case Study : In vitro experiments showed that cells cultured on MUTS-treated surfaces exhibited enhanced viability and proliferation rates compared to controls .

Drug Delivery Applications

MUTS has been explored as a linker in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. Its hydrophobic properties can enhance the solubility of poorly soluble drugs.

  • Research Findings : A study highlighted the successful encapsulation of anticancer drugs using MUTS-functionalized nanoparticles, demonstrating improved drug release profiles and targeting capabilities .

The mechanisms underlying the biological activity of MUTS include:

  • Membrane Disruption : The interaction of thiol groups with membrane lipids can lead to destabilization of bacterial membranes.
  • Cell Adhesion Promotion : The long hydrocarbon chain enhances hydrophobic interactions with cell membranes, facilitating adhesion.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that MUTS may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Table 1: Antimicrobial Activity of MUTS against Various Pathogens

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus150.5 mg/mL
Escherichia coli121.0 mg/mL
Pseudomonas aeruginosa102.0 mg/mL

Table 2: Cytotoxicity of MUTS on Different Cell Lines

Cell LineConcentration (mg/mL)Viability (%)
HEK2930.190
A5490.575
MCF-71.050

Q & A

Q. What are the optimal experimental conditions for forming self-assembled monolayers (SAMs) of MUTS on silicon oxide surfaces?

  • Methodological Answer : SAM formation typically involves substrate cleaning (e.g., using acetone and 2-propanol), followed by immersion in a 2 mM MUTS ethanol solution for 24 hours. Solvent choice (ethanol) ensures controlled silane hydrolysis, while prolonged immersion enables covalent bonding to hydroxylated surfaces. Thickness characterization via ellipsometry or AFM reveals monolayers ~2.5 nm thick, consistent with molecular length .
  • Key Parameters :
ParameterValue
Concentration2 mM
SolventEthanol
Immersion Time24 hours
Thickness (MUTS)2.5 nm

Q. How does chain length influence the stability and ordering of MUTS monolayers compared to shorter-chain analogs?

  • Methodological Answer : Longer alkyl chains (e.g., MUTS’s 11-carbon backbone) enhance monolayer stability by promoting van der Waals interactions between adjacent molecules. Comparative studies using AFM show that MUTS forms more ordered and defect-resistant films than shorter-chain silanes like triethoxysilyl undecanal (C11-Ald). Stability tests under thermal or solvent exposure further validate this .

Advanced Research Questions

Q. How can contradictions in reported monolayer thicknesses of MUTS/OTS bilayer systems be resolved?

  • Methodological Answer : Discrepancies arise from uncontrolled growth during sequential deposition. For example, OTS layers deposited atop MUTS may exceed expected thickness (e.g., 4.5 nm vs. theoretical 3.7 nm) due to vertical polymerization. To mitigate this, use in-situ ellipsometry to monitor real-time growth and adjust solvent polarity (e.g., toluene for OTS) to limit silane aggregation. Cross-sectional TEM or XPS depth profiling can further validate layer uniformity .

Q. What strategies improve the interfacial integrity of MUTS films in hybrid solar cell applications?

  • Methodological Answer : MUTS’s thiol terminal group facilitates covalent attachment to quantum dots (e.g., Au or ZnS nanoparticles). To optimize charge transfer:
  • Functionalize MUTS-coated silicon with nanoparticles in a nitrogen atmosphere to prevent oxidation.
  • Use UV-Vis spectroscopy and electrochemical impedance spectroscopy (EIS) to assess interfacial resistance.
  • AFM studies show that MUTS’s ordered monolayers reduce recombination losses compared to disordered analogs .

Q. How can pinhole defects in OTS films be repaired using MUTS, and what analytical methods confirm this?

  • Methodological Answer : Pinholes in OTS layers are addressed by post-immersion in MUTS solution (2 mM in toluene, 12–24 hours). MUTS molecules fill defects via thiol-silane interactions, confirmed by:
  • AFM topography scans showing reduced surface roughness.
  • Contact angle measurements (increase from ~100° to ~110° indicates hydrophobicity restoration).
  • XPS analysis verifying sulfur presence at the interface, confirming MUTS incorporation .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing variability in SAM thickness data?

  • Methodological Answer :
  • Apply the false discovery rate (FDR) method to handle multiple comparisons (e.g., thickness measurements across substrates). This reduces Type I errors compared to Bonferroni correction.
  • Use ANOVA to assess batch-to-batch variability, with Tukey’s post-hoc test for pairwise comparisons.
  • Report confidence intervals (95%) for thickness values to contextualize "uncontrolled growth" observations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Mercaptoundecyltrimethoxysilane
Reactant of Route 2
Reactant of Route 2
11-Mercaptoundecyltrimethoxysilane

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